molecular formula C12H17N B2893763 2-Cyclohexyl-4-methylpyridine CAS No. 15787-48-1

2-Cyclohexyl-4-methylpyridine

Cat. No.: B2893763
CAS No.: 15787-48-1
M. Wt: 175.275
InChI Key: AUUSSUJITFZKAX-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a cyclohexyl group attached to the second carbon of the pyridine ring and a methyl group attached to the fourth carbon. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylmethyl ketone with ammonia and formaldehyde can lead to the formation of the desired pyridine derivative. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-Cyclohexyl-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of agrochemicals and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Cyclohexylpyridine: Lacks the methyl group at the fourth position.

    4-Methylpyridine: Lacks the cyclohexyl group at the second position.

    2,4-Dimethylpyridine: Contains two methyl groups instead of a cyclohexyl and a methyl group.

Uniqueness: 2-Cyclohexyl-4-methylpyridine is unique due to the presence of both a cyclohexyl and a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other pyridine derivatives.

Properties

IUPAC Name

2-cyclohexyl-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUSSUJITFZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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